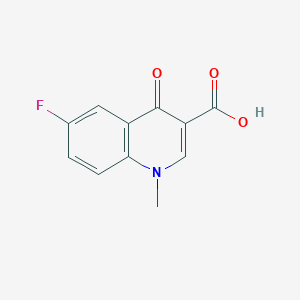

6-Fluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds has been reported in the literature . For instance, 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid, also known as fluoroquinolonic acid, can be prepared from ethyl 2,4-dichloro-5-fluorobenzoylacetate . It is formed as an intermediate during the synthesis of ciprofloxacin hydrochloride, a fluorinated quinolone antibacterial drug .Molecular Structure Analysis

The molecular structure of related compounds has been reported . For example, the molecular formula of Norfloxacin Related Compound K, which is similar to the compound , is C15H16FN3O3 .Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds have been reported . For instance, the melting point of 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid is 242-245 °C .Wissenschaftliche Forschungsanwendungen

- Fluoroquinolones , including derivatives of 6-fluoro-1,4-dihydroquinolin-4-oxo-3-carboxylic acid, have revolutionized antibacterial therapy. These compounds inhibit bacterial DNA gyrase, leading to effective treatment of infections caused by resistant strains .

Antibacterial Agents

Synthetic Intermediates

Wirkmechanismus

Target of Action

The primary target of 6-Fluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is bacterial DNA-gyrase . DNA-gyrase is an essential enzyme in bacteria, playing a critical role in DNA replication. By targeting this enzyme, the compound can inhibit bacterial growth and reproduction .

Mode of Action

6-Fluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid interacts with its target by binding to the DNA-gyrase, inhibiting its activity . This prevents the supercoiling of bacterial DNA, a crucial step in DNA replication. As a result, the bacteria cannot replicate, leading to a halt in their growth .

Biochemical Pathways

The compound affects the DNA replication pathway in bacteria. By inhibiting DNA-gyrase, it disrupts the supercoiling process, which is necessary for the separation of DNA strands during replication . This disruption leads to the cessation of bacterial growth and reproduction .

Pharmacokinetics

Similar compounds in the fluoroquinolone family are known for their good oral bioavailability and wide distribution in the body . They are also primarily excreted unchanged in the urine .

Result of Action

The result of the action of 6-Fluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is the inhibition of bacterial growth and reproduction . By preventing DNA replication, the compound effectively halts the proliferation of bacteria, leading to their eventual death .

Action Environment

The action of 6-Fluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other compounds or drugs can potentially interact with it, affecting its efficacy .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

6-fluoro-1-methyl-4-oxoquinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FNO3/c1-13-5-8(11(15)16)10(14)7-4-6(12)2-3-9(7)13/h2-5H,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKICYNJXAWAGQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=O)C2=C1C=CC(=C2)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Fluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(2-furyl)propyl]-1-{6-[(3-methoxyphenyl)thio]pyridazin-3-yl}piperidine-4-carboxamide](/img/structure/B2519236.png)

![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-3,4-dimethoxybenzamide](/img/structure/B2519244.png)

![2-((2-(indolin-1-yl)-2-oxoethyl)thio)-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2519245.png)

![2-(benzyloxy)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide](/img/structure/B2519248.png)

![3',4'-Dihydro-2'H-spiro[oxetane-3,1'-pyrrolo[1,2-a]pyrazine]](/img/structure/B2519251.png)